molecular formula C16H11NO5 B11835140 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one CAS No. 62100-88-3

7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one

Katalognummer: B11835140
CAS-Nummer: 62100-88-3
Molekulargewicht: 297.26 g/mol
InChI-Schlüssel: CJQWKXNIPJSCPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is an organic compound belonging to the benzopyran family. This compound is known for its unique structural features, which include a benzopyran core with hydroxy, methyl, nitro, and phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one typically involves multiple steps starting from readily available precursors. One common method involves the following steps:

    Starting Material: The synthesis begins with benzaldehyde derivatives.

    Hydroxylation: The benzaldehyde derivative undergoes hydroxylation in the presence of hydrogen and carbon dioxide with a suitable catalyst to form a phenol derivative.

    Esterification: The phenol derivative is then esterified with formic acid and a base to form the corresponding ester.

    Methylation: The ester undergoes hydroxymethylation to introduce a methyl group.

    Rearrangement: Finally, the methylated ester undergoes rearrangement to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the nitro group in 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one makes it unique compared to its analogs. This functional group can significantly alter its reactivity and biological activity, making it a compound of interest for further research.

Eigenschaften

CAS-Nummer

62100-88-3

Molekularformel

C16H11NO5

Molekulargewicht

297.26 g/mol

IUPAC-Name

7-hydroxy-3-methyl-8-nitro-2-phenylchromen-4-one

InChI

InChI=1S/C16H11NO5/c1-9-14(19)11-7-8-12(18)13(17(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8,18H,1H3

InChI-Schlüssel

CJQWKXNIPJSCPP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.